8-Amino-7-chloronaphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-amino-7-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUVVEOSEDYFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 8 Amino 7 Chloronaphthalen 2 Ol
Classical and Contemporary Synthetic Routes to 8-Amino-7-chloronaphthalen-2-ol
Regioselective Synthesis Methodologies for Naphthalenols
The synthesis of substituted naphthalenes has traditionally been achieved through electrophilic aromatic substitution reactions. researchgate.net However, controlling the regioselectivity of these reactions can be challenging and is often dependent on the directing effects of the functional groups already present on the naphthalene (B1677914) ring. researchgate.net The development of highly regioselective synthetic methods for polysubstituted naphthalene derivatives has therefore garnered significant attention. researchgate.net
One notable approach involves the gallium trichloride-catalyzed coupling of alkynes and aldehydes, which provides a highly regioselective route to polysubstituted naphthalene derivatives. nih.gov Another strategy employs the benzannulation of haloalkynes, allowing for independent control of halide substitution at multiple positions on the naphthalene ring. nih.gov This method is particularly powerful for creating complex aromatic systems that can be further derivatized using established cross-coupling reactions. nih.gov Additionally, Friedel-Crafts reactions of specific naphthol precursors with arylamines have been utilized to generate arylamine-appended β-naphthol derivatives. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency of synthetic routes is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the nature of the reactants and any additives. For instance, in palladium-catalyzed C-H arylation reactions, which are relevant for creating C-C bonds on the naphthalene scaffold, a screen of different solvents and additives is typically performed to maximize the yield and conversion rate. nih.gov
The following table illustrates a hypothetical optimization of a key synthetic step towards a substituted naphthalene, based on common practices in the field.
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | AgOAc | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | AgOAc | Dioxane | 100 | 60 |
| 3 | Pd(OAc)₂ (5) | NaOAc | Dioxane | 100 | 55 |
| 4 | Pd(OAc)₂ (10) | AgOAc | Dioxane | 120 | 75 |
This table is illustrative and based on general principles of reaction optimization described in the literature.
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign processes. This includes the use of less hazardous solvents, developing metal-free catalytic systems, and improving atom economy. researchgate.net For example, metal-free electrochemical oxidative C-O homocoupling of 2-naphthols has been reported as an eco-friendly and cost-effective method. researchgate.net Such strategies often utilize undivided cells and can tolerate a broad range of functional groups, leading to the desired products in moderate to good yields under mild conditions. researchgate.net The development of synthetic routes that proceed via C-H functionalization is also considered a green approach as it avoids the pre-functionalization of starting materials. nih.gov
Functionalization and Derivatization of this compound
The presence of both an amino and a hydroxyl group on the this compound scaffold allows for a variety of functionalization reactions, enabling the synthesis of a diverse library of derivatives.
N-Substitution Reactions of the Amino Group
The amino group in this compound can undergo a range of N-substitution reactions. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule. Common transformations include alkylation, acylation, and arylation. For example, the reaction of an amino group with alkyl halides or other alkylating agents can introduce alkyl chains of varying lengths. researchgate.net Similarly, acylation with acid chlorides or anhydrides can be used to introduce amide functionalities. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be used to introduce aryl or heteroaryl substituents.
The following table provides examples of potential N-substitution reactions.
| Reagent | Reaction Type | Product Functional Group |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Secondary or Tertiary Amine |
| Acetyl Chloride | N-Acylation | Amide |
| Aryl Bromide (with Pd catalyst) | N-Arylation | Diaryl Amine |
This table illustrates potential reactions based on the general reactivity of amino groups.
O-Functionalization Reactions of the Hydroxyl Group
The hydroxyl group of this compound is also amenable to a variety of functionalization reactions. O-alkylation, for instance through the Williamson ether synthesis, can be used to introduce ether linkages. nih.gov Acylation of the hydroxyl group to form esters is another common transformation. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material properties.
The following table outlines potential O-functionalization reactions.
| Reagent | Reaction Type | Product Functional Group |
| Alkyl Halide (with base) | O-Alkylation | Ether |
| Acetic Anhydride | O-Acylation | Ester |
| p-Toluenesulfonyl chloride | O-Sulfonylation | Tosylate |
This table illustrates potential reactions based on the general reactivity of hydroxyl groups.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its synthesis, derivatization strategies, and mechanistic investigations as requested in the specific outline.
The search for data on this particular molecule across scientific databases and chemical literature did not yield any results for its synthesis, electrophilic or nucleophilic aromatic substitution reactions, transition metal-catalyzed cross-coupling reactions, or any mechanistic or kinetic studies. Furthermore, no information was found on its use as a precursor for the formation of complex polycyclic scaffolds like fused coumarins.
While the requested reaction types—such as electrophilic/nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling—are fundamental and well-documented for many aromatic compounds, including various naphthalene derivatives, the specific application of these methods to This compound and the resulting products and reaction characteristics have not been reported in the accessible literature.
Therefore, the following sections of the proposed article cannot be completed due to the absence of specific data for the target compound:
Mechanistic Investigations of Reaction Pathways
Formation of Complex Polycyclic Scaffolds (e.g., Fused Coumarins) via Multi-Step Synthesis
Without primary or secondary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic and Structural Elucidation of 8 Amino 7 Chloronaphthalen 2 Ol and Its Derivatives
Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.
FTIR Spectroscopy: The FTIR spectrum of 8-Amino-7-chloronaphthalen-2-ol would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring would be observed in the 1500-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The symmetric stretching of the naphthalene ring system often gives a strong Raman signal. The C-Cl bond also has a characteristic Raman signal.
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
| O-H Stretch | 3200 - 3500 | FTIR |
| N-H Stretch | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic C=C Stretch | 1500 - 1600 | FTIR, Raman |
| C-O Stretch | 1200 - 1300 | FTIR |
| C-N Stretch | 1250 - 1350 | FTIR |
| C-Cl Stretch | 600 - 800 | FTIR, Raman |
Note: This is a hypothetical data table for illustrative purposes.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components in a mixture.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound could include the loss of small molecules like HCl, H₂O, or HCN, as well as cleavage of the naphthalene ring system. The analysis of these fragments helps to confirm the connectivity of the atoms.
| Ion | m/z (relative to ³⁵Cl) | Possible Identity |
| [M]⁺ | 193.03 | Molecular Ion |
| [M-H₂O]⁺ | 175.02 | Loss of water |
| [M-Cl]⁺ | 158.06 | Loss of chlorine radical |
| [M-HCl]⁺ | 157.05 | Loss of hydrogen chloride |
Note: This is a hypothetical data table for illustrative purposes.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The naphthalene ring system of this compound is a chromophore that will absorb UV light. The presence of the amino and hydroxyl groups as auxochromes will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.
The UV-Vis spectrum would be expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and pH, as protonation or deprotonation of the amino and hydroxyl groups would alter the electronic structure of the molecule.
| Transition | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) |
| π → π | ~280 | ~5,000 |
| π → π | ~340 | ~2,500 |
Note: This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of the connectivity of the atoms and the planarity of the naphthalene ring system. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the material. Due to the lack of publicly available crystal structure data, a hypothetical representation is not feasible.
Advanced Academic Research on the Molecular and Mechanistic Roles of 8 Amino 7 Chloronaphthalen 2 Ol and Its Derivatives
Receptor Binding and Signaling Pathway Modulation at the Molecular Level
Investigation of Ligand-Receptor Affinities and Selectivity (e.g., 5-HT1A receptor, TrkB, VEGFR2)
There is no specific data available in the scientific literature regarding the ligand-receptor affinities and selectivity of 8-Amino-7-chloronaphthalen-2-ol for the 5-HT1A, TrkB, or VEGFR2 receptors.
However, research on related naphthalene (B1677914) and aminonaphthalene derivatives suggests that this class of compounds can interact with these and other biological targets. For instance, various naphthalene-based compounds have been investigated as inhibitors of VEGFR-2, a key target in anti-angiogenesis therapies for cancer. nih.govtandfonline.comnih.govacs.orgrsc.org Studies on these molecules involve determining their inhibitory concentrations (IC50) to gauge their potency. nih.govacs.org Similarly, the broader class of serotonin (B10506) receptor ligands is a subject of intense research, with structure-activity relationship (SAR) studies helping to delineate the chemical features necessary for binding to receptors like 5-HT1A. researchgate.netnih.govnih.govmdpi.comsemanticscholar.org Furthermore, certain small molecules have been identified as agonists for the TrkB receptor, mimicking the activity of brain-derived neurotrophic factor (BDNF). nih.gov
Future research could explore whether the specific substitutions on the this compound scaffold confer any affinity or selectivity for these receptors.
Characterization of Molecular Mechanisms of Agonism/Antagonism (excluding cellular/organismal responses)
Due to the lack of binding affinity data, there is no information on the molecular mechanisms of agonism or antagonism for this compound.
For related compounds that do exhibit receptor affinity, mechanistic studies often involve computational modeling and structural biology techniques to understand how the ligand interacts with the receptor's binding pocket. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). For example, understanding the structural basis of ligand binding to serotonin receptors can aid in the design of drugs with specific functional outcomes. semanticscholar.org
Advanced Studies in Photophysical Properties and Sensor Development
Fluorescence Spectroscopy and Quantum Yield Determinations for Fluorescent Chelates
Specific fluorescence spectroscopy data and quantum yield determinations for fluorescent chelates of this compound are not documented in the available literature.
Naphthalene derivatives, in general, are known for their fluorescent properties and are widely studied as fluorophores. nih.gov Their emission characteristics are often sensitive to the local environment, making them useful as probes. nih.gov Research in this area for analogous compounds includes measuring absorption and emission spectra, determining fluorescence quantum yields, and studying the effect of solvents (solvatochromism). The formation of chelates with metal ions can significantly alter these photophysical properties, leading to changes in fluorescence intensity or wavelength, a phenomenon often exploited in sensor design. acs.orgresearchgate.netnih.govnih.govrsc.org
Design of Fluorescent Probes and Chemosensors
There are no published designs of fluorescent probes or chemosensors based specifically on this compound.
The development of fluorescent chemosensors is a prominent application for naphthalene derivatives. nih.govresearchgate.net These sensors are designed to detect specific analytes, such as metal ions, through a measurable change in their fluorescence. The design strategy often involves coupling the naphthalene fluorophore to a specific recognition moiety that selectively binds the target analyte. For instance, naphthalene-based sensors have been developed for the detection of various metal ions in solution. researchgate.netnih.govnih.govrsc.org The amino and hydroxyl groups on the this compound structure could potentially serve as binding sites for metal ions, suggesting its potential utility in this field, though this remains to be experimentally verified.
Investigation of Material Science Applications (Non-Biological)
Optoelectronic Properties in Organic Semiconductors
There is no specific information regarding the optoelectronic properties of this compound in the context of organic semiconductors.
Naphthalene and its derivatives are a class of organic materials that have been investigated for their potential use in electronic applications due to their conjugated π-electron systems. tandfonline.comresearchgate.net Research in this area for related compounds involves studying their electrical conductivity, charge carrier mobility, and performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of different substituent groups onto the naphthalene core can modulate these electronic properties. tandfonline.comresearchgate.net The specific combination of amino, chloro, and hydroxyl groups on this compound could influence its electronic characteristics, but dedicated studies are required to determine its potential in this field.
Supramolecular Assembly and Self-Organization Studies
While specific research focusing exclusively on the supramolecular assembly of this compound is limited in publicly accessible literature, the molecular structure provides a clear basis for predicting its self-organization behavior. The presence of a rigid naphthalene core functionalized with hydrogen-bond donors and acceptors (amino and hydroxyl groups) and a halogen atom strongly suggests that its solid-state architecture and solution-phase aggregation are governed by a combination of well-defined, non-covalent interactions. Research on analogous aminonaphthol and substituted naphthalene compounds provides a robust framework for understanding these potential interactions.
The primary driving forces for the self-assembly of this compound are expected to be hydrogen bonding and π-π stacking, with potential minor contributions from halogen bonding.
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen-bond donors and acceptors. This allows for the formation of strong, directional intermolecular hydrogen bonds. Computational and experimental studies on similar aminonaphthols confirm the prevalence of these interactions. For instance, in the crystal structure of 5-amino-1-naphthol (B160307), molecules are connected by chains of N—H···O and O—H···N hydrogen bonds, creating a two-dimensional polymeric network. nih.gov Theoretical studies on 8-amino-1-naphthol, a close structural isomer, also highlight the significance of hydrogen bonding in stabilizing its structure. kfupm.edu.sa For this compound, it is anticipated that similar intermolecular hydrogen-bonding motifs, such as chains or cyclic synthons, would be the dominant organizational force, leading to the formation of one-dimensional tapes or two-dimensional sheets.
π-π Stacking: The extended aromatic system of the naphthalene core facilitates π-π stacking interactions between adjacent molecules. These interactions, primarily driven by dispersion forces, are crucial for organizing the molecules into larger, ordered assemblies. nih.gov In many naphthalene derivatives, a parallel-displaced or slipped-stack arrangement is observed, which minimizes electrostatic repulsion between the electron clouds of the aromatic rings. nih.gov The crystal structure of 5-amino-1-naphthol shows such slipped stacks with an interplanar distance of 3.450 Å. nih.gov The electronic nature of the substituents—the electron-donating amino group and the electron-withdrawing chloro group—can further modulate the geometry and strength of these stacking interactions.
Halogen Bonding: The chlorine atom at the 7-position can potentially act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule, such as the oxygen or nitrogen atom, or the π-system of the naphthalene ring. While weaker than hydrogen bonds, these directional interactions can provide additional stability and control over the final supramolecular architecture.
The interplay of these non-covalent forces is expected to result in highly ordered, self-assembled structures. The strong, directional hydrogen bonds would likely define the primary arrangement in one or two dimensions, while the weaker, less directional π-π stacking and van der Waals forces would govern the packing of these assemblies into a three-dimensional crystal lattice. Computational studies on various naphthalene derivatives have proven effective in predicting the geometry and energetic favorability of such supramolecular complexes, offering a valuable tool to complement experimental crystallographic data. bohrium.comresearchgate.net
Detailed Research Findings
Research on analogous systems provides quantitative data on the interactions that would likely govern the assembly of this compound.
| Interaction Type | Participating Groups | Typical Distance (Å) | Estimated Energy (kJ/mol) | Reference |
| Hydrogen Bond | O—H···N | 2.7 - 2.8 | 15 - 30 | nih.gov |
| Hydrogen Bond | N—H···O | 3.0 - 3.1 | 8 - 20 | nih.gov |
| π-π Stacking | Naphthalene···Naphthalene | 3.4 - 3.6 | 10 - 50 | nih.govnih.gov |
| Halogen Bond | C—Cl···O/N | 3.0 - 3.5 | 5 - 15 | N/A |
| Note: Data is based on values reported for analogous aminonaphthol and substituted naphthalene structures. The specific values for this compound would require direct experimental or computational analysis. |
Future Directions and Interdisciplinary Research Prospects
Integration with Artificial Intelligence and Machine Learning in Compound Design
Furthermore, AI can be employed for "scaffold hopping," a technique used to design new compounds with similar properties to an existing one but with a different core structure. researchgate.net This can be useful for overcoming issues like poor metabolic stability or toxicity associated with the original naphthalene (B1677914) scaffold. nih.gov Reinforcement learning, a type of ML, can be integrated with multi-parameter optimization to design compounds that satisfy several criteria simultaneously, such as potency and low toxicity. nih.gov
| AI/ML Technique | Application in Compound Design | Potential Outcome |
| Deep Learning Generative Models | Generation of novel molecules with the naphthalene scaffold. nih.gov | Discovery of new derivatives with enhanced biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. nih.gov | Prioritization of synthetic targets with high predicted potency. |
| Reinforcement Learning | Multi-objective optimization of compound properties. nih.gov | Design of molecules with a balanced profile of activity and safety. |
| Natural Language Processing (NLP) | Extraction of chemical information from scientific literature. springernature.com | Identification of novel synthetic strategies and potential applications. |
Advanced Synthetic Methodologies and Automation in Naphthalene Chemistry
The synthesis of substituted naphthalenes like 8-Amino-7-chloronaphthalen-2-ol is advancing through the development of more efficient and regioselective methods. researchgate.net A significant focus is on C-H functionalization, which allows for the direct introduction of various functional groups onto the naphthalene core, reducing the number of synthetic steps and waste. anr.frnih.gov
Transition metal catalysis, particularly with palladium and ruthenium, has emerged as a powerful tool for regioselective C-H activation. researchgate.netrsc.org By choosing the appropriate directing group and catalyst, chemists can control the position of functionalization on the naphthalene ring with high precision. nih.govresearchgate.net For instance, directing groups can guide reactions to specific positions such as C3, C5, C8, or other remote locations, which are often difficult to access through traditional electrophilic aromatic substitution. thieme-connect.comrsc.org Three-component reactions catalyzed by ruthenium are also being developed for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.orgresearchgate.net
Automation is another key trend that is transforming naphthalene chemistry. wikipedia.orghelgroup.com Automated synthesis platforms can perform reactions in parallel, allowing for high-throughput screening of reaction conditions and rapid generation of compound libraries. wikipedia.orgnih.gov This not only increases efficiency but also improves reproducibility and safety by minimizing manual handling of hazardous chemicals. helgroup.com The integration of AI with automated synthesis systems creates a closed-loop "design-make-test-analyze" cycle, where AI proposes new molecules, robots synthesize them, and the experimental data is fed back to the AI to refine future designs. springernature.comnih.gov
Recent advancements in synthetic methodologies for naphthalenes are summarized in the table below.
| Synthetic Methodology | Description | Advantages |
| C-H Functionalization | Direct introduction of functional groups via activation of C-H bonds. anr.frnih.gov | Step-economic, reduced waste, access to diverse functionalities. anr.fr |
| Transition Metal Catalysis | Use of metals like palladium and ruthenium to control regioselectivity. researchgate.netrsc.org | High selectivity for specific positions on the naphthalene ring. nih.gov |
| Multi-component Reactions | Combining three or more reactants in a single step to build molecular complexity. rsc.orgrsc.org | Efficient synthesis of complex molecules from simple precursors. rsc.org |
| Automated Parallel Synthesis | Robotic systems for performing multiple reactions simultaneously. wikipedia.orgnih.gov | High-throughput screening, rapid library generation, improved reproducibility. helgroup.com |
Novel Applications in Analytical Chemistry and Chemical Biology Tools
The unique photophysical properties of naphthalene derivatives make them excellent candidates for the development of fluorescent probes and sensors. rsc.orgacs.orgacs.org These tools are invaluable in analytical chemistry and chemical biology for detecting and imaging specific analytes and biological processes.
Naphthalene-based fluorescent probes can be designed to exhibit a "turn-on" or "turn-off" response in the presence of a target molecule, leading to a change in fluorescence intensity. acs.orgtandfonline.com For example, probes have been developed for the highly selective detection of biologically important species such as cysteine, glutathione, and various metal ions. rsc.orgtandfonline.comnih.gov These probes often feature a large Stokes shift, which is advantageous for minimizing background interference in complex biological samples. rsc.org Two-photon fluorescent probes based on naphthalene have also been created, allowing for deeper tissue imaging with reduced phototoxicity. acs.orgacs.org
In chemical biology, these probes can be used for real-time imaging of specific enzymes or signaling molecules within living cells. acs.orgnih.gov For instance, a two-photon probe has been designed to image cyclooxygenase-2 (COX-2), an enzyme implicated in cancer and inflammation. acs.org Another probe was developed to detect hydrogen sulfide (B99878) (H2S) in living cells with high sensitivity. acs.org The ability to visualize these processes at the molecular level provides crucial insights into disease mechanisms and can aid in the development of new diagnostic and therapeutic strategies.
The table below highlights some novel applications of naphthalene-based compounds in analytical and chemical biology.
| Application | Target Analyte/Process | Key Features of the Naphthalene Probe |
| Fluorescent Sensing | Cysteine rsc.org | High selectivity, large Stokes shift, "turn-on" fluorescence. rsc.org |
| Bioimaging | Cyclooxygenase-2 (COX-2) acs.org | Two-photon excitation, high sensitivity, real-time imaging in living systems. acs.org |
| Ion Detection | Zinc ions (Zn²⁺) tandfonline.com | High sensitivity and selectivity, chelation-enhanced fluorescence. tandfonline.com |
| Disease Diagnosis | Glutathione (GSH) in sepsis nih.gov | Two-photon microscopy compatibility, potential for clinical diagnosis. nih.gov |
Theoretical Advances in Predictive Modeling for Substituted Naphthalenes
Theoretical and computational chemistry play a crucial role in understanding and predicting the properties of substituted naphthalenes. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are used to study the electronic structure, stability, and reactivity of these molecules. nih.govrsc.org
One area of focus is the prediction of how different substituents affect the electronic properties of the naphthalene ring system. nih.gov For example, theoretical calculations can determine the influence of electron-donating or electron-withdrawing groups on the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are important for understanding its reactivity and photophysical properties. nih.govrsc.org These calculations can also help to explain the regioselectivity observed in synthetic reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are another important predictive tool. nih.gov These models establish a mathematical relationship between the structural features of a molecule and its biological activity. nih.gov For substituted naphthalenes, QSAR studies can identify the key molecular descriptors, such as partition coefficient (log P) and topological parameters, that are important for a particular biological effect. nih.gov This information can then be used to design new derivatives with improved activity.
Furthermore, theoretical models are being developed to predict the properties of complex chemical formulations containing naphthalene derivatives. google.com Machine learning models can be trained on experimental data to predict properties such as chemical potentials and flammability limits of mixtures. nih.govresearchgate.net These predictive capabilities are valuable for a wide range of applications, from materials science to environmental safety. nih.govresearchgate.net
The following table summarizes some key theoretical approaches for modeling substituted naphthalenes.
| Theoretical Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations. nih.govrsc.org | Molecular geometry, HOMO-LUMO gap, reaction energies, aromaticity. nih.govrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling biological activity. nih.gov | Antimicrobial activity, toxicity. nih.govnih.gov |
| Machine Learning Models | Predicting properties of molecules and mixtures. nih.govresearchgate.net | Chemical potentials, reaction rates, physical properties of formulations. nih.govgoogle.comnih.gov |
| First-Principles Calculations | Investigating electron transport and ion sensing. rsc.org | Quantum conductance, response to ion adsorption. rsc.org |
Q & A
Q. How can researchers integrate this compound into broader studies on naphthalene derivatives’ environmental impact?
- Methodological Answer : Develop a life cycle assessment (LCA) framework to track synthesis, usage, and degradation byproducts. Use GC-MS to identify metabolites in simulated ecosystems. Link findings to regulatory models (e.g., REACH) for risk assessment. Collaborate with ecotoxicology studies to benchmark against known pollutants .
Q. What conceptual models explain the compound’s dual role as a photosensitizer and antioxidant?
- Methodological Answer : Propose a redox cycling mechanism where the amino group acts as an electron donor (antioxidant) while the chloro group stabilizes radical intermediates (photosensitizer). Validate using EPR spectroscopy to detect radical species and compare with ROS scavenging assays. Reference analogous quinone/hydroquinone systems .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
